molecular formula C13H8ClFN2 B14069316 2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole CAS No. 14225-81-1

2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole

Cat. No.: B14069316
CAS No.: 14225-81-1
M. Wt: 246.67 g/mol
InChI Key: VLFATAJMXVYYSC-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 2-chloro-5-fluorophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole typically involves the condensation of o-phenylenediamine with 2-chloro-5-fluorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorophenylboronic acid
  • (5-Chloro-2-fluorophenyl)boronic acid
  • (2-Chloro-5-fluorophenyl)acetic acid

Uniqueness

2-(2-Chloro-5-fluorophenyl)-1h-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

14225-81-1

Molecular Formula

C13H8ClFN2

Molecular Weight

246.67 g/mol

IUPAC Name

2-(2-chloro-5-fluorophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H8ClFN2/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)

InChI Key

VLFATAJMXVYYSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)F)Cl

Origin of Product

United States

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